molecular formula C17H26N4O3 B14620207 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 59234-94-5

7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14620207
CAS No.: 59234-94-5
M. Wt: 334.4 g/mol
InChI Key: FEBCBUPKKYFRBV-UHFFFAOYSA-N
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Description

7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of xanthine, a class of compounds known for their stimulant effects. This compound is structurally related to theophylline and caffeine, which are well-known for their roles in stimulating the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the acylation of 1,3-dimethylxanthine with decanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By blocking these receptors, the compound can inhibit the effects of adenosine, leading to increased neuronal activity and stimulation. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.

    Caffeine: A widely consumed stimulant found in coffee, tea, and various beverages.

    Paraxanthine: A metabolite of caffeine with similar stimulant effects.

Uniqueness

7-Decanoyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific decanoyl substitution, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other xanthine derivatives. This structural modification can influence its solubility, bioavailability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

59234-94-5

Molecular Formula

C17H26N4O3

Molecular Weight

334.4 g/mol

IUPAC Name

7-decanoyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H26N4O3/c1-4-5-6-7-8-9-10-11-13(22)21-12-18-15-14(21)16(23)20(3)17(24)19(15)2/h12H,4-11H2,1-3H3

InChI Key

FEBCBUPKKYFRBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N1C=NC2=C1C(=O)N(C(=O)N2C)C

Origin of Product

United States

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